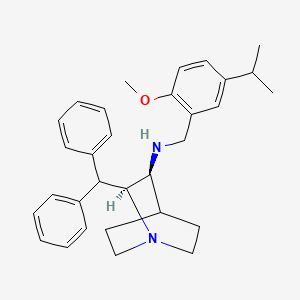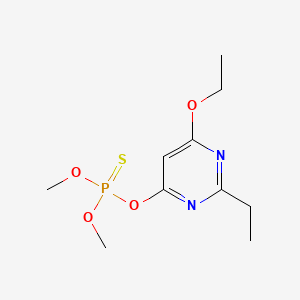
Ezlopitant
Vue d'ensemble
Description
L'ezlopitant, également connu sous son nom de code CJ-11,974, est un antagoniste du récepteur de la neurokinine 1. Il a été étudié pour ses effets antiémétiques et antinociceptifs potentiels. Initialement développé par Pfizer, il a été étudié pour le traitement du syndrome du côlon irritable mais semble avoir été abandonné .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'ezlopitant est synthétisé par une série de réactions chimiques impliquant la formation d'une structure cyclique de quinuclidine. La synthèse implique généralement les étapes suivantes :
- Formation du système cyclique de la quinuclidine.
- Introduction du groupe diphénylméthyle.
- Attachement du groupe 5-isopropyl-2-méthoxybenzyle.
Méthodes de production industrielle : La production industrielle de l'this compound implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction, ainsi que l'utilisation de solvants et de catalyseurs appropriés .
Analyse Des Réactions Chimiques
Types de réactions : L'ezlopitant subit diverses réactions chimiques, notamment :
Oxydation : Catalysée par les enzymes du cytochrome P450, conduisant à la formation d'alcool benzylique et de métabolites alcènes.
Réduction : Bien que moins courantes, les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'this compound.
Substitution : Des réactions de substitution peuvent se produire sur les cycles aromatiques ou sur l'azote de la quinuclidine.
Réactifs et conditions courantes :
Oxydation : Enzymes du cytochrome P450, oxygène et NADPH.
Réduction : Gaz hydrogène et catalyseurs métalliques.
Substitution : Agents halogénants, nucléophiles et solvants appropriés.
Principaux produits :
- Alcool benzylique
- Métabolites alcènes
4. Applications de la recherche scientifique
L'this compound a été largement étudié pour ses applications thérapeutiques potentielles :
- Chimie : Utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur de la neurokinine 1.
- Biologie : Investigué pour son rôle dans la modulation du système du récepteur de la neurokinine 1, qui est impliqué dans divers processus physiologiques.
- Médecine : Exploré pour ses propriétés antiémétiques et antinociceptives, en particulier dans le contexte des nausées et vomissements induits par la chimiothérapie .
- Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant le système du récepteur de la neurokinine 1 .
5. Mécanisme d'action
L'this compound exerce ses effets en antagonisant le récepteur de la neurokinine 1, qui est un récepteur pour la substance P. La substance P est un neuropeptide impliqué dans la transmission de la douleur, l'inflammation et l'émèse. En bloquant le récepteur de la neurokinine 1, l'this compound inhibe la liaison de la substance P, réduisant ainsi ses effets physiologiques .
Composés similaires :
- Maropitant : Un autre antagoniste du récepteur de la neurokinine 1 avec un groupe tert-butyle au lieu d'un groupe isopropyle.
- Aprepitant : Utilisé cliniquement pour la prévention des nausées et vomissements induits par la chimiothérapie.
- Rolapitant : Connu pour sa demi-vie plus longue et utilisé pour des indications similaires à l'aprépitant.
Unicité de l'this compound : L'this compound est unique en raison de sa structure chimique spécifique, qui comprend un groupe diphénylméthyle et un groupe 5-isopropyl-2-méthoxybenzyle. Cette structure contribue à son affinité de liaison spécifique et à sa sélectivité pour le récepteur de la neurokinine 1 .
Applications De Recherche Scientifique
Ezlopitant has been extensively studied for its potential therapeutic applications:
- Chemistry: Used as a model compound to study the behavior of neurokinin 1 receptor antagonists.
- Biology: Investigated for its role in modulating the neurokinin 1 receptor system, which is involved in various physiological processes.
- Medicine: Explored for its antiemetic and antinociceptive properties, particularly in the context of chemotherapy-induced nausea and vomiting .
- Industry: Potential applications in the development of new therapeutic agents targeting the neurokinin 1 receptor system .
Mécanisme D'action
Ezlopitant exerts its effects by antagonizing the neurokinin 1 receptor, which is a receptor for substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis. By blocking the neurokinin 1 receptor, this compound inhibits the binding of substance P, thereby reducing its physiological effects .
Comparaison Avec Des Composés Similaires
- Maropitant: Another neurokinin 1 receptor antagonist with a tert-butyl group instead of an isopropyl group.
- Aprepitant: Used clinically for the prevention of chemotherapy-induced nausea and vomiting.
- Rolapitant: Known for its longer half-life and used for similar indications as aprepitant.
Uniqueness of Ezlopitant: this compound is unique due to its specific chemical structure, which includes a diphenylmethyl group and a 5-isopropyl-2-methoxybenzyl group. This structure contributes to its specific binding affinity and selectivity for the neurokinin 1 receptor .
Propriétés
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMCDYOYIKVGB-CONSDPRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318557 | |
| Record name | Ezlopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-64-1 | |
| Record name | Ezlopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezlopitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezlopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZLOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















